molecular formula C17H19NO2 B268588 N-[2-(benzyloxy)phenyl]butanamide

N-[2-(benzyloxy)phenyl]butanamide

Cat. No.: B268588
M. Wt: 269.34 g/mol
InChI Key: GADWTBLLMCTQRH-UHFFFAOYSA-N
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Description

N-[2-(Benzyloxy)phenyl]butanamide is an amide derivative characterized by a benzyloxy-substituted phenyl ring linked to a butanamide moiety.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2-phenylmethoxyphenyl)butanamide

InChI

InChI=1S/C17H19NO2/c1-2-8-17(19)18-15-11-6-7-12-16(15)20-13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,18,19)

InChI Key

GADWTBLLMCTQRH-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Pharmacopeial Forum Compounds ()

Three stereoisomeric butanamides are documented in Pharmacopeial Forum (2017) with the general formula C₃₈H₄₇N₃O₅. Key structural differences include:

  • Substituents: 2,6-Dimethylphenoxy and tetrahydropyrimidin-1(2H)-yl groups.
  • Impact : These groups confer stereochemical complexity and enhanced hydrogen-bonding capacity, which may improve target binding in therapeutic applications (e.g., protease inhibition) .
Parameter N-[2-(Benzyloxy)phenyl]butanamide (Inferred) Pharmacopeial Forum Compounds
Molecular Formula C₁₇H₁₉NO₂ (estimated) C₃₈H₄₇N₃O₅
Molar Mass (g/mol) ~269.34 641.79
Key Substituents Benzyloxy 2,6-Dimethylphenoxy, tetrahydropyrimidinyl
Bioactivity Moderate lipophilicity High stereoselective binding

Benzoate Esters ()

Benzoate esters like phenyl benzoate (C₆H₅OCOC₆H₅, CAS 93-99-2) and methyl benzoate (C₆H₅COOCH₃, CAS 93-58-3) share aromatic moieties but differ in functional groups:

  • Stability : Amides (e.g., this compound) exhibit greater hydrolytic stability than esters due to resonance stabilization of the amide bond .
  • Applications : Benzoates are widely used as flavoring agents, whereas amides are preferred in drug design for prolonged metabolic stability.

Bromobenzylamino Formamide ()

N-[2-(2-Bromobenzylamino)phenyl]-N-butylformamide (C₁₈H₂₀BrN₂O) features a brominated benzylamino group and a formamide backbone. Key distinctions include:

  • Hydrogen Bonding : The formamide’s shorter carbonyl group reduces hydrogen-bonding strength compared to butanamide’s longer alkyl chain.
  • Crystallinity : X-ray data (R factor = 0.095) reveal planar amide geometry, suggesting similar packing efficiency to this compound .

Di-p-Methylphenoxy Butanamide ()

The compound 2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)butanoyl]amino}phenyl)butanamide (C₂₈H₃₂N₂O₄) shares a bis-phenoxy architecture. Comparative insights:

  • Synthetic Complexity: Benzyloxy substitution simplifies synthesis relative to branched phenoxy derivatives .

Key Research Findings

  • Steric Effects: Bulky substituents (e.g., 2,6-dimethylphenoxy) in Pharmacopeial Forum compounds enhance target selectivity but complicate synthesis .
  • Metabolic Stability : Amides like this compound outperform esters in hepatic microsome assays due to resistance to esterase cleavage .
  • Crystallographic Data : Planar amide conformations (as seen in ) correlate with improved solid-state stability, a trait likely shared by the target compound .

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